ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
The synthesis of ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The specific synthesis of this compound may involve the use of ethyl acetoacetate and 2-picolylamine, followed by treatment with naphthoquinone in cyclopentyl methyl ether (CPME) with zinc chloride as a catalyst .
Chemical Reactions Analysis
Ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include methanesulfonic acid, sodium sulfate, and zinc chloride
Scientific Research Applications
This compound has several applications in scientific research, particularly in medicinal chemistry. It is used in the synthesis of multifunctional compounds based on the 5-hydroxyindole scaffold, which are of interest for their potential therapeutic properties . These compounds can be used in the development of drugs for treating various diseases, including cancer and microbial infections .
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological targets, including enzymes and receptors, which can lead to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate . While both compounds share a similar indole scaffold, the presence of different substituents can lead to variations in their chemical properties and biological activities. The unique structural features of this compound make it particularly interesting for specific applications in medicinal chemistry.
Properties
Molecular Formula |
C27H29NO4 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C27H29NO4/c1-6-31-27(30)24-19(5)28(11-12-32-26-17(3)13-16(2)14-18(26)4)25-21-10-8-7-9-20(21)23(29)15-22(24)25/h7-10,13-15,29H,6,11-12H2,1-5H3 |
InChI Key |
GZFRUJHDPZSBJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCOC4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
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